1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one
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Overview
Description
1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one is a synthetic compound that belongs to the class of pyrrolidin-2-ones. This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 3-[(4-chlorophenyl)methylamino]propyl group. Pyrrolidin-2-ones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one typically involves the reaction of 4-chlorobenzylamine with a suitable pyrrolidin-2-one precursor. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one: shares structural similarities with other pyrrolidin-2-one derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorophenyl group may impart distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C14H19ClN2O |
---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
1-[3-[(4-chlorophenyl)methylamino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H19ClN2O/c15-13-6-4-12(5-7-13)11-16-8-2-10-17-9-1-3-14(17)18/h4-7,16H,1-3,8-11H2 |
InChI Key |
SRZLLIRIZPYOIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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